molecular formula C18H19FN2O3S B2834654 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 899731-54-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2834654
CAS No.: 899731-54-5
M. Wt: 362.42
InChI Key: YXMSQMLFHDWUQF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a dioxothiazinan ring and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxothiazinan ring and the introduction of the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The dioxothiazinan ring and fluorophenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-dioxan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
  • N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide
  • N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenylacetamide

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the dioxothiazinan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMSQMLFHDWUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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